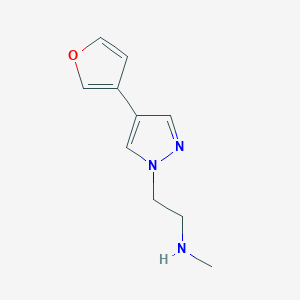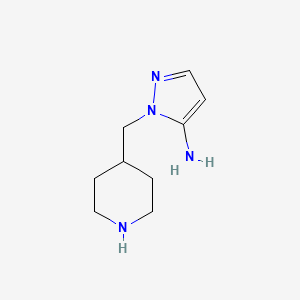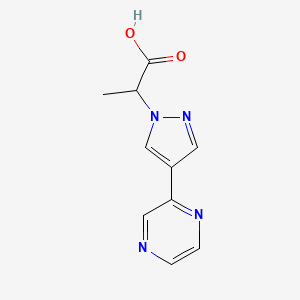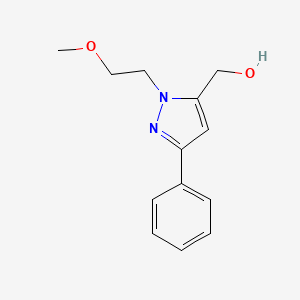
4-bromo-1-éthyl-5-méthyl-3-phényl-1H-pyrazole
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole compound will depend on its exact structure. For example, 4-bromopyrazole has a molecular weight of 146.973 and is slightly soluble in water .
Applications De Recherche Scientifique
Synthèse de Bipyrazoles
“4-bromo-1-éthyl-5-méthyl-3-phényl-1H-pyrazole” peut servir de matière première dans la synthèse de 1,4′-bipyrazoles, qui sont des composés constitués de deux cycles pyrazole connectés par un pont. Ces bipyrazoles ont diverses applications, notamment comme ligands en chimie de coordination .
Applications Pharmaceutiques
Ce composé peut également être utilisé dans la synthèse de divers composés pharmaceutiques et biologiquement actifs. Par exemple, il peut être impliqué dans la création d’inhibiteurs qui peuvent jouer un rôle dans le développement de médicaments pour le traitement de différentes maladies .
Catalyse
En catalyse, les dérivés du pyrazole sont connus pour faciliter les réactions en agissant comme catalyseurs. Bien que des applications spécifiques pour “this compound” ne soient pas détaillées, sa similitude structurelle avec d’autres pyrazoles suggère une utilisation potentielle dans ce domaine .
Science des Matériaux
Les dérivés du pyrazole sont parfois utilisés dans la préparation de matériaux aux propriétés uniques. Ils peuvent former des complexes hexacoordonnés solides avec des métaux, ce qui pourrait être utile en science des matériaux pour créer de nouveaux types de matériaux .
Chimie Théorique et Expérimentale
La structure et la réactivité du composé peuvent être étudiées à l’aide de méthodes théoriques et expérimentales pour mieux comprendre sa chimie et explorer de nouvelles réactions et synthèses .
Approches de Synthèse Multicomposants
Le noyau pyrazole, qui fait partie de la structure du composé, est souvent synthétisé en utilisant diverses stratégies telles que des approches multicomposants. Ces méthodes peuvent être appliquées pour créer une large gamme de dérivés avec des applications potentielles dans différents domaines de la chimie .
Mécanisme D'action
Target of Action
Pyrazole derivatives, in general, have been known to interact with a variety of biological targets, influencing their function .
Mode of Action
It’s known that pyrazole derivatives can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The properties of pyrazole derivatives can vary widely depending on their specific structure .
Result of Action
Pyrazole derivatives have been known to exhibit a variety of biological activities, depending on their specific structure and the biological targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of pyrazole derivatives .
Safety and Hazards
Orientations Futures
Pyrazoles continue to be a focus of research due to their wide range of applications. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research will likely continue to explore new synthetic techniques and applications for pyrazole derivatives.
Analyse Biochimique
Biochemical Properties
4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole can modulate cellular energy metabolism and calcium signaling pathways, which are crucial for numerous cellular processes.
Cellular Effects
The effects of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to reduce acetylcholinesterase levels significantly in treated groups compared to control groups . This reduction in acetylcholinesterase levels can impact neural transmission and other cholinergic functions in cells.
Molecular Mechanism
At the molecular level, 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole exerts its effects through various binding interactions with biomolecules. It is known to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . These inhibitory actions suggest that the compound can interfere with the electron transport chain and ATP synthesis, leading to alterations in cellular energy production. Additionally, its impact on calcium uptake indicates potential interactions with calcium channels or transporters.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it can inhibit oxidative phosphorylation and calcium uptake over extended periods . These long-term effects suggest that the compound may have sustained impacts on cellular energy metabolism and calcium signaling.
Dosage Effects in Animal Models
The effects of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cellular processes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, such as disruptions in cellular energy metabolism and calcium homeostasis . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of oxidative phosphorylation suggests interactions with components of the electron transport chain . Additionally, its impact on calcium uptake indicates potential involvement in calcium signaling pathways, which are essential for numerous metabolic processes.
Transport and Distribution
The transport and distribution of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit calcium uptake suggests that it may interact with calcium transporters or channels . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole is crucial for its activity and function. The compound’s interactions with calcium transporters and channels suggest that it may be localized to regions involved in calcium signaling, such as the endoplasmic reticulum and mitochondria . These localizations can impact its ability to modulate cellular processes and exert its biochemical effects.
Propriétés
IUPAC Name |
4-bromo-1-ethyl-5-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-3-15-9(2)11(13)12(14-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOQLOWEYHUANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















